molecular formula C13H12F3N3O3S B5604928 2-(3,4-dimethoxyphenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide

2-(3,4-dimethoxyphenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No. B5604928
M. Wt: 347.31 g/mol
InChI Key: GYYIWCGVWOKOSU-UHFFFAOYSA-N
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Description

This compound belongs to a class of organic molecules featuring both a thiadiazole ring and an acetamide group, which are often studied for their potential in various chemical and pharmaceutical applications. The presence of 3,4-dimethoxyphenyl and trifluoromethyl groups suggest it might exhibit unique physical and chemical properties useful in specific biochemical interactions.

Synthesis Analysis

Synthesis of related compounds involves carbodiimide condensation, a convenient and fast method for preparing N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives, as demonstrated by Yu et al. (2014). This method can potentially be adapted for synthesizing the compound by selecting appropriate starting materials and reaction conditions (Yu et al., 2014).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray crystallography to elucidate the 3D arrangement of atoms within a molecule. Boechat et al. (2011) described the structure of similar acetamide compounds, highlighting intermolecular interactions such as hydrogen bonds and π-interactions, which could also be relevant to understanding the molecular structure of our compound of interest (Boechat et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving thiadiazole derivatives can include nucleophilic substitution and addition reactions. Caram et al. (2003) explored the addition reactions of amides and aromatic amines to a CN double bond in thiadiazole derivatives, which might be applicable to understanding the reactivity of the specified compound (Caram et al., 2003).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, can be influenced by their molecular geometry and intermolecular forces. The synthesis and characterization of structurally related compounds provide insights into these properties, which are essential for their practical application and handling (Ismailova et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, are crucial for the compound's application in synthesis and its potential biological activity. Studies on similar molecules, such as the work by Duran and Canbaz (2013), which investigated the pKa values of acetamide derivatives, can offer valuable insights into the acid-base properties and chemical stability of the compound (Duran & Canbaz, 2013).

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O3S/c1-21-8-4-3-7(5-9(8)22-2)6-10(20)17-12-19-18-11(23-12)13(14,15)16/h3-5H,6H2,1-2H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYYIWCGVWOKOSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=NN=C(S2)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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